

4-Methoxydiphenylmethane: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: **4-Methoxydiphenylmethane**

Cat. No.: **B1215653**

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An in-depth guide to the physical, chemical, and biological properties of **4-Methoxydiphenylmethane**, a promising anti-inflammatory agent.

This technical document provides a comprehensive analysis of **4-Methoxydiphenylmethane** (also known as 4-benzyl-anisole), a compound of interest in drug development and scientific research. It details its core physicochemical properties, spectroscopic data, synthesis and purification protocols, and its role as a selective augmenter of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in inflammatory pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

4-Methoxydiphenylmethane is a diphenylmethane derivative with a methoxy group substitution. Its fundamental properties are summarized in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ O	[1]
Molecular Weight	198.26 g/mol	[1]
CAS Number	834-14-0	[1]
Appearance	Not explicitly stated, likely a solid or liquid	
Melting Point	Data not available in searched sources	
Boiling Point	Data not available in searched sources	
Density	Data not available in searched sources	
Solubility	Data not available in searched sources	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxydiphenylmethane**. The following data have been reported:

Spectroscopic Technique	Key Findings	Reference
¹ H NMR	Spectral data available for confirmation of the proton environment.	
¹³ C NMR	Spectral data available for confirmation of the carbon skeleton.	[2]
Mass Spectrometry (MS)	Mass-to-charge ratio data available for molecular weight confirmation and fragmentation analysis.	[3]
Infrared (IR) Spectroscopy	IR spectrum provides information on functional groups present in the molecule.	[4][5][6][7]

Experimental Protocols

Synthesis of 4-Methoxydiphenylmethane

A general and adaptable method for the synthesis of diphenylmethane derivatives involves the Friedel-Crafts benzylation of an aromatic compound.[8] For the synthesis of **4-Methoxydiphenylmethane**, anisole can be reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.

Materials:

- Anisole
- Benzyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (DCM)

- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve anhydrous aluminum chloride in dry dichloromethane.
- Cool the mixture in an ice bath.
- Add a solution of anisole in dry dichloromethane dropwise from the dropping funnel.
- After the addition of anisole is complete, add a solution of benzyl chloride in dry dichloromethane dropwise, maintaining the temperature below 5 °C.
- Once the addition of benzyl chloride is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude **4-Methoxydiphenylmethane** can be purified using flash column chromatography on silica gel.[9]

Materials:

- Crude **4-Methoxydiphenylmethane**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Thin-layer chromatography (TLC) plates
- Standard column chromatography setup

Procedure:

- Prepare a slurry of silica gel in hexane and pack a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **4-Methoxydiphenylmethane**.

Analytical Methods

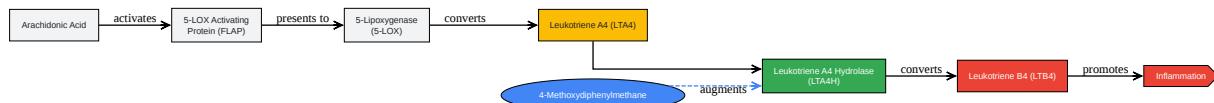
The purity and identity of the synthesized **4-Methoxydiphenylmethane** can be confirmed using various analytical techniques.

- Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the synthesis and the purity of the fractions during column chromatography.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the structure of the molecule and confirm its identity.[\[2\]](#)
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment. A UPLC-APPI-MS/MS method has been developed for the quantification of 4-MDM in rat plasma.[\[3\]](#)

Biological Activity and Signaling Pathway

4-Methoxydiphenylmethane has been identified as a selective augmenter of Leukotriene A4 Hydrolase (LTA4H), an enzyme with a dual function in the inflammatory cascade.[\[3\]](#) LTA4H is a bifunctional zinc metalloenzyme that converts leukotriene A4 (LTA4) to the pro-inflammatory mediator leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and is involved in various inflammatory diseases. The augmentation of LTA4H activity by **4-Methoxydiphenylmethane** represents a novel anti-inflammatory strategy.

Below is a simplified representation of the logical workflow of how **4-Methoxydiphenylmethane** could modulate the LTA4H pathway.



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Caption: Logical workflow of **4-Methoxydiphenylmethane**'s potential action on the Leukotriene A4 Hydrolase pathway.

This diagram illustrates that **4-Methoxydiphenylmethane** enhances the activity of LTA4H, which in turn converts LTA4 to LTB4. While LTB4 is pro-inflammatory, the precise mechanism by which augmenting LTA4H activity leads to an overall anti-inflammatory effect in the context of diseases like COPD is a subject of ongoing research. It may involve complex regulatory feedback loops or substrate shunting within the arachidonic acid cascade.

Safety and Handling

4-Methoxydiphenylmethane is classified as causing skin irritation and serious eye damage.^[1] It is also considered very toxic to aquatic life.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Methoxydiphenylmethane is a compound with significant potential in the field of anti-inflammatory drug discovery. Its role as a selective augmenter of LTA4H presents a novel therapeutic avenue. This technical guide provides a foundational understanding of its properties and the experimental considerations for its synthesis, purification, and analysis. Further research into its precise mechanism of action and its efficacy in preclinical models is warranted to fully elucidate its therapeutic potential.

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